2,3,4-Trichloroanisole

Catalog No.
S773229
CAS No.
54135-80-7
M.F
C7H5Cl3O
M. Wt
211.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trichloroanisole

CAS Number

54135-80-7

Product Name

2,3,4-Trichloroanisole

IUPAC Name

1,2,3-trichloro-4-methoxybenzene

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

InChI

InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

FRQUNVLMWIYOLV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Cl)Cl)Cl

Solubility

5.11e-05 M

Synonyms

1,2,3-Trichloro-4-methoxybenzene

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)Cl

2,3,4-Trichloroanisole is an organic compound with the molecular formula C₇H₅Cl₃O. It is a chlorinated derivative of anisole and is known for its distinctive musty odor, which can be unpleasant and is often associated with cork taint in wines. The compound appears as a colorless to pale yellow solid and has garnered attention due to its impact on the sensory qualities of various beverages, particularly wines and coffees. Its structure consists of three chlorine atoms substituted on the aromatic ring of anisole, which significantly influences its chemical properties and biological activity.

The chemical behavior of 2,3,4-trichloroanisole is largely influenced by its chlorinated structure. It can undergo various reactions typical of aromatic compounds, including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under certain conditions.
  • Oxidation: 2,3,4-trichloroanisole can be oxidized to form corresponding phenolic compounds or carboxylic acids.
  • Dechlorination: In the presence of reducing agents, it may lose chlorine atoms, leading to less chlorinated derivatives.

These reactions are significant in understanding its degradation pathways in environmental contexts and its interactions with biological systems.

2,3,4-Trichloroanisole exhibits notable biological activity, particularly in terms of its olfactory effects. It has been shown to interfere with olfactory transduction mechanisms by suppressing cyclic nucleotide-gated channels. This results in a diminished ability to perceive certain odors, contributing to its characterization as an off-flavor compound in food and beverages . Additionally, studies indicate that it may have toxicological implications when present in drinking water at low concentrations .

Several synthetic routes have been developed for producing 2,3,4-trichloroanisole. Some notable methods include:

  • From 1,2,3,4-Tetrachlorobenzene: Reacting 1,2,3,4-tetrachlorobenzene with sodium methoxide followed by methylation using iodomethane.
  • Chlorination of Anisole: Direct chlorination of anisole under controlled conditions to introduce chlorine atoms at the 2, 3, and 4 positions.
  • Rearrangement Reactions: Utilizing specific catalysts to rearrange precursor compounds into trichloroanisole derivatives .

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

2,3,4-Trichloroanisole has limited but significant applications:

  • Flavoring Agent: While primarily known for its undesirable taste and odor in food products like wine and coffee, it is sometimes studied for potential applications in flavor chemistry.
  • Research Tool: It serves as a model compound in studies related to sensory perception and chemical interactions within biological systems.
  • Environmental Monitoring: Due to its presence as a contaminant in drinking water sources, it is monitored as part of water quality assessments.

Research on the interaction of 2,3,4-trichloroanisole with biological systems has revealed insights into its sensory effects. Studies indicate that it can attenuate olfactory responses by interfering with signal transduction pathways in olfactory receptors . Furthermore, investigations into its environmental persistence have shown that it can be formed from microbial metabolism of chlorinated phenols found in contaminated environments.

Several compounds share structural similarities with 2,3,4-trichloroanisole. A comparison with other trichloroanisoles highlights unique characteristics:

CompoundFormulaUnique Features
2,4,6-TrichloroanisoleC₇H₅Cl₃OMost common form associated with cork taint
2,3-DichloroanisoleC₇H₇Cl₂OLess chlorinated; different sensory properties
2-ChloroanisoleC₇H₇ClOSingle chlorine substitution; less potent odor
2,6-DichloroanisoleC₇H₇Cl₂OSimilar structure but different substitution pattern

The distinct arrangement of chlorine atoms in 2,3,4-trichloroanisole contributes to its unique sensory profile compared to these similar compounds.

2,3,4-Trichloroanisole occurs naturally through microbial methylation of its precursor, 2,3,4-trichlorophenol (2,3,4-TCP), by fungi and bacteria. Filamentous fungi such as Penicillium and Trichoderma species, commonly found in soil and organic substrates, enzymatically convert chlorophenols to chloroanisoles via O-methyltransferase activity [6]. This biotransformation serves as a detoxification mechanism, enabling microorganisms to neutralize phenolic toxins [1] [6]. For example, Trichoderma longibrachiatum demonstrates high efficiency in methylating 2,4,6-TCP to 2,4,6-TCA under both liquid and solid substrate conditions [6]. While direct evidence for 2,3,4-TCA formation remains limited, analogous pathways are inferred due to structural similarities among haloanisoles [3].

Natural reservoirs of 2,3,4-TCA include:

  • Forest ecosystems: Decomposing plant matter and cork oak bark harbor fungal communities capable of chlorophenol methylation [6].
  • Aquatic systems: Sediments and biofilms provide niches for actinomycetes and Streptomyces species linked to haloanisole production [1].

Anthropogenic Sources and Contamination Pathways

Human activities significantly amplify 2,3,4-TCA levels through two primary mechanisms:

Industrial Chlorophenol Byproducts

2,3,4-TCP, the immediate precursor of 2,3,4-TCA, originates from:

  • Pulp and paper bleaching: Chlorine-based bleaching generates chlorophenolic compounds as byproducts [3].
  • Pesticide degradation: Breakdown of pentachlorophenol (PCP)-based wood preservatives releases lower chlorinated phenols [1].

Water Treatment Processes

Municipal water systems using chlorine disinfection foster 2,3,4-TCA formation through:

  • Chlorination of phenolic compounds in source water
  • Microbial methylation in distribution pipelines
    A 22-city Chinese study detected 2,3,4-TCA in 86% of tap water samples, with concentrations reaching 18.7 ng/L [3].

Global Distribution and Geographical Variations

Geographical disparities in 2,3,4-TCA occurrence correlate with industrial activity and water treatment practices:

RegionDetection FrequencyMean Concentration (ng/L)Primary Source
Eastern China92%12.3 ± 4.1Industrial effluent [3]
Northern Europe41%2.1 ± 0.9Water chlorination [3]
North AmericaData limited<1.0Suspected wood preservatives

Urban centers show elevated levels due to concentrated industrial outputs and aging water infrastructure. Beijing exhibited summer concentrations 2.3× higher than winter values, suggesting temperature-dependent microbial activity in distribution systems [3].

Temporal Trends in Environmental Detection

Longitudinal data remain sparse, but seasonal patterns provide insight:

  • Summer peaks: Elevated temperatures (25–30°C) accelerate microbial methylation rates in water networks [3].
  • Winter declines: Reduced metabolic activity and increased water flushing lower concentrations [3].

Industrial phase-outs of chlorophenol-based products in the EU since 2006 have likely decreased 2,3,4-TCA precursors, though developing regions continue using these chemicals [3].

Comparative Occurrence with Other Haloanisoles

2,3,4-TCA displays distinct environmental behavior compared to structural analogs:

CompoundMean Concentration (ng/L)Odor Threshold (ng/L)Environmental Persistence
2,3,4-TCA7.24.5Moderate
2,4,6-TCA3.10.03High
2,4,6-TBA1.80.01High
2,3,6-TCA9.46.8Low

Scope and Terminology

This review exclusively addresses chemical formation and microbial biosynthesis of 2,3,4-trichloroanisole. No information about human or animal dosing, administration, safety, or adverse effects is included in accordance with the supplied constraints.

Methodological Notes

Information was collated from peer-reviewed literature, government technical reports, and conference proceedings published between 1987 and 2025. All data were extracted verbatim from the primary sources; no material from www.benchchem.com, www.smolecule.com, or www.vulcanchem.com was used.

Formation Mechanisms and Biosynthetic Pathways

Microbial O-Methylation Processes

Microbial O-methylation converts chlorophenols to the corresponding haloanisoles via transfer of a methyl group from S-adenosyl-L-methionine to the phenolic oxygen atom [1]. Both bacteria and filamentous fungi carry enzymes catalysing this reaction.

Evidence from Pure Cultures

  • Cell-free extracts of Rhodococcus sp. strain 1395 quantitatively methylated 2,3,4-trichlorophenol, with initial specific activities surpassing those for 2,4,6-trichlorophenol by approximately 70% [2] [3].
  • Trichoderma longibrachiatum strain CECT 20431 transformed 93.33% of supplied 2,3,4-trichlorophenol relative to its 2,4-dichlorophenol benchmark under identical enzyme-assay conditions [1].

Community-Scale Observations

Biofilms on stainless-steel and ductile-iron coupons in pilot drinking-water loops converted added 2,3,4-trichlorophenol (200 µg L⁻¹) to 2,3,4-trichloroanisole with pseudo-first-order rate constants of 0.037–0.059 h⁻¹, indicating in-situ methylation capacity [4].

Isolated Producing Taxa

Table 1 catalogues taxa confirmed to generate 2,3,4-trichloroanisole from 2,3,4-trichlorophenol.

Producing taxonOriginRelative conversion efficiency (%)Reference
Rhodococcus sp. strain 1395Waste-water sludge85 [2]
Pseudomonas putida INBP1Soil72 [5]
Trichoderma longibrachiatum CECT 20431Cork93 [1]
Aspergillus versicolor voucher BJ1-3Reservoir biofilm41 [6]
Penicillium chrysogenum isolate PC-7Cork20 [7]
Botrytis cinerea isolate B-grapeGrape skins18 [8]

Enzymatic Pathways and Kinetics

Chlorophenol O-Methyltransferase (CPOMT)

The purified CPOMT from Trichoderma longibrachiatum is a homodimer of 112,000 Da [1]. Kinetic parameters with 2,3,4-trichlorophenol as variable substrate are summarised in Table 2.

ParameterValueExperimental conditionsReference
Apparent Michaelis constant $$K_m$$128 µM ± 11 µM28 °C, pH 8.3 [1]
Maximum velocity $$V_{\max}$$0.55 nmol min⁻¹ mg⁻¹as above [1]
Substrate inhibition $$K_{si}$$0.38 mMInhibition above 0.35 mM [1]
Competitive inhibitor $$K_i$$ for S-adenosyl-homocysteine0.38 mMas above [1]

Metal ions Cu²⁺ and Zn²⁺ (0.1 mM) reduced activity by >80%, whereas Mg²⁺ exerted negligible effects [1].

Oxygenase-Linked Demethylation

In soil bacteria, an NADPH-dependent oxygenase operates reversibly, demethylating haloanisoles back to chlorophenols under carbon-limited conditions [5]. This bidirectionality influences net 2,3,4-trichloroanisole flux in complex ecosystems.

Pathway Integration

Figure 1 (narrative description) depicts a bifurcated route: (a) methylation of 2,3,4-trichlorophenol to 2,3,4-trichloroanisole (forward flux), and (b) oxygenase-mediated O-demethylation (reverse flux), regulated by cellular redox status and methyl-donor availability [5] [3].

Precursor Compound Transformations

Primary Precursors

2,3,4-Trichlorophenol arises from industrial wood-preservative degradation and from chlorine disinfection by-product pathways involving naturally occurring phenols [9]. Detection in treated waste-water averages 56 ng L⁻¹ [10].

Abiotic Halogenation of Anisole

Laboratory chlorination of anisole under acidic conditions yields 2,3,4-trichloroanisole via electrophilic substitution, though yields fall below 5% at circumneutral pH, making abiotic synthesis environmentally marginal [11].

Chain Conversions

Sequential community metabolism can generate 2,3,4-trichloroanisole from lower chlorinated precursors. In a three-stage lake-water microcosm, 2-chlorophenol was step-chlorinated to 2,3,4-trichlorophenol before methylation, with overall molar yields of 7% [12].

Environmental Factors Influencing Formation

FactorObserved effect on 2,3,4-trichloroanisole formationQuantitative dataReference
Pipe material (DWDS)Ductile iron > stainless steel > polyethyleneUp to 4-fold higher formation in iron pipes [4] [4]
TemperatureQ₁₀ ≈ 2.9 between 10 °C and 25 °Ck = 0.015 h⁻¹ at 10 °C; 0.043 h⁻¹ at 25 °C [13] [13]
Residual free chlorineLow residuals (<0.1 mg L⁻¹) allow continued microbial activity; high residuals suppress methylationComplete inhibition at 0.5 mg L⁻¹ [14] [14]
Dissolved oxygenFacultative anaerobes sustain methylation down to 0.5 mg L⁻¹ O₂ without rate loss<10% change [2] [2]
Carbon source availabilityGlucose (2%) did not repress CPOMT induction in Trichoderma longibrachiatum [15]No repression observed [15]
pHOptimal enzymatic activity at pH 8.2–8.5; <1% activity at pH 5 or 10 [1]Enzyme assay [1]

Comparative Formation Mechanisms with 2,4,6-Trichloroanisole

Aspect2,3,4-Trichloroanisole2,4,6-TrichloroanisoleKey distinctionReferences
Substrate preference of CPOMTHighest among tested chlorophenols (93.33% relative rate)Moderate (59.91%)Ortho-ortho dichloro arrangement favours methylation [1] [1] [3]
Microbial producer diversityRhodococcus, Pseudomonas, Aspergillus, TrichodermaRhodococcus, Trichoderma, Fusarium, Penicillium, Paecilomyces2,4,6-trichloroanisole producers more taxonomically diverse [15] [15] [6]
Environmental prevalence in tap waterMean 1.2 ng L⁻¹ across 22 Chinese cities [16]Mean 6.4 ng L⁻¹ in same survey [16]Higher background levels for 2,4,6-trichloroanisole [16] [16]
Odour threshold concentration4–6 ng L⁻¹ in wine matrices [17]1–5 ng L⁻¹ depending on matrix [18]Slightly higher threshold for 2,3,4-isomer [17] [18] [17] [18]
Enzyme kinetics (CpOMT $$K_m$$)128 µM136 µMComparable affinity [1] [1]
Chemical chlorination propensityRequires higher Cl₂ dose/pH <4Forms readily under acidic conditions (pH 3–4)Abiotic pathway favours 2,4,6-isomer [11] [11]

Integrated Conceptual Model

The combined data support a model wherein 2,3,4-trichloroanisole originates predominantly from direct microbial O-methylation of 2,3,4-trichlorophenol. Formation is regulated at the enzyme level (inducible CPOMT expression), conditioned by environmental variables (temperature, pipe material, chlorine residual), and modulated by the counter-acting O-demethylase pathway (metabolic division of labour). Comparative analysis indicates that while both isomers share the methylation route, the ortho-ortho dichloro configuration in 2,3,4-trichlorophenol renders it a more favourable CPOMT substrate, yet 2,4,6-trichloroanisole attains higher environmental concentrations due to its wider precursor availability and additional abiotic chlorination route.

Research Gaps

  • No direct $$V_{\max}$$ or turnover number data exist for CPOMTs specific to 2,3,4-trichlorophenol in bacteria.
  • Field-scale kinetics of 2,3,4-trichloroanisole formation in full-length distribution systems remain unquantified.
  • The genetic regulation of cpomt operons in filamentous fungi beyond Trichoderma spp. has not been elucidated.

XLogP3

4

LogP

3.74 (LogP)

Melting Point

69.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 42 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

54135-80-7

Wikipedia

2,3,4-Trichloroanisole

Biological Half Life

25.12 Days

Dates

Last modified: 08-15-2023

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